

# Structure-Activity Relationship of 2-Chloro-4-methylnicotinamide Derivatives: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-4-methylnicotinamide

Cat. No.: B173536

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of nicotinamide have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, and enzyme inhibitory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **2-Chloro-4-methylnicotinamide** derivatives and related analogues, drawing from a range of experimental studies. While direct and comprehensive SAR studies on the **2-chloro-4-methylnicotinamide** scaffold are limited, this guide synthesizes data from closely related structures to infer key structural requirements for biological activity.

## Antifungal Activity

Nicotinamide derivatives have been extensively investigated for their potential as antifungal agents, with many acting as succinate dehydrogenase (SDH) inhibitors. The following table summarizes the *in vitro* antifungal activity of various nicotinamide analogues against pathogenic fungi.

Table 1: Antifungal Activity of Nicotinamide Derivatives

| Compound ID                            | R1  | R2 | R3                    | Target Organism            | Activity (MIC/IC50 /Inhibition %) | Reference |
|----------------------------------------|-----|----|-----------------------|----------------------------|-----------------------------------|-----------|
| Boscalid                               | H   | Cl | 2-Cl-phenyl           | Alternaria alternata       | -                                 | [1]       |
| Compound 16g                           | NH2 | H  | 3-isopropylphenyl     | Candida albicans SC5314    | MIC: 0.25 µg/mL                   | [2]       |
| Compound 16j                           | NH2 | H  | 4-isopropylphenyl     | Candida albicans SC5314    | MIC: 0.5 µg/mL                    | [1]       |
| Compound 16i                           | NH2 | H  | 2-isopropylphenyl     | Candida albicans SC5314    | MIC: >64 µg/mL                    | [1]       |
| Compound 4a                            | Cl  | H  | Substituted thiophene | Pseudoporonospora cubensis | EC50: 4.69 mg/L                   | [3]       |
| Compound 4f                            | Cl  | Cl | Substituted thiophene | Pseudoporonospora cubensis | EC50: 1.96 mg/L                   | [3]       |
| N-(2-bromophenyl)-2-chloronicotinamide | Cl  | H  | 2-bromophenyl         | Enterococcus faecalis      | MIC: 32 µM                        | [4]       |

## Key SAR Insights for Antifungal Activity:

- Substitution on the Amide Phenyl Ring: For N-phenylnicotinamide derivatives, the position of substituents on the phenyl ring is crucial. A meta-substituent, such as the isopropyl group in compound 16g, appears to be optimal for potent antifungal activity against Candida

albicans[1][2]. Shifting the isopropyl group to the para-position (16j) slightly reduces activity, while an ortho-substitution (16i) leads to a significant loss of potency[1].

- Substitution at the 2-Position of the Pyridine Ring: The nature of the substituent at the 2-position of the pyridine ring significantly influences activity. An amino group (as in 16g) confers potent activity[2]. A chloro group is also common in active compounds, as seen in the commercial fungicide Boscalid and other derivatives[1][4].
- N-Thiophene Amide Derivatives: The introduction of a substituted thiophene ring at the amide nitrogen can lead to excellent fungicidal activity against plant pathogens like *Pseudoperonospora cubensis*[3]. Dichloro substitution on the pyridine ring (compound 4f) enhances this activity compared to a single chloro substituent (compound 4a)[3].

## Anticancer Activity: VEGFR-2 Inhibition

A growing body of evidence suggests that nicotinamide derivatives can act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis.

Table 2: VEGFR-2 Inhibitory Activity of Nicotinamide Derivatives

| Compound ID  | Scaffold                                          | Modifications                                         | IC50 (nM) | Reference |
|--------------|---------------------------------------------------|-------------------------------------------------------|-----------|-----------|
| Sorafenib    | (Reference drug)                                  | -                                                     | 53.65     | [5]       |
| Compound 8   | Nicotinamide                                      | N-substituted with a complex heterocyclic system      | 77.02     | [5]       |
| Compound 23j | bis([6][7][8]triazolo) [4,3-a:3',4'-c]quinoxaline | 2,5-dichloro substitution on the terminal phenyl ring | 3.7       | [9]       |
| Compound 23l | bis([6][7][8]triazolo) [4,3-a:3',4'-c]quinoxaline | 2-hydroxy substitution on the terminal phenyl ring    | 5.8       | [9]       |
| Compound 23i | bis([6][7][8]triazolo) [4,3-a:3',4'-c]quinoxaline | 4-chloro substitution on the terminal phenyl ring     | 9.4       | [9]       |

#### Key SAR Insights for VEGFR-2 Inhibition:

- Core Scaffold: Complex heterocyclic systems fused with or attached to the nicotinamide core can exhibit potent VEGFR-2 inhibition[5][9].
- Substitution on Terminal Phenyl Ring: For bis-triazolo-quinoxaline derivatives, the substitution pattern on the terminal phenyl ring dramatically affects inhibitory potency. Dichloro substitution (23j) results in activity comparable to the standard drug sorafenib[9]. Hydroxy (23l) and single chloro (23i) substitutions also confer high potency[9].

## Experimental Protocols

### In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 method.[10]

- Preparation of Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium.
- Inoculum Preparation: Fungal strains are grown on an appropriate agar medium. Colonies are suspended in sterile saline, and the cell density is adjusted to a final concentration of  $5 \times 10^3$  cells/mL in RPMI-1640 medium.
- Assay Procedure: In a 96-well microtiter plate, 100  $\mu$ L of the fungal inoculum is added to 100  $\mu$ L of the serially diluted compound solutions.
- Incubation: The plates are incubated at 35°C for 24-48 hours.
- Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically  $\geq 80\%$  inhibition) compared to the drug-free control.[10]

## VEGFR-2 Kinase Assay

This is a general protocol for a biochemical assay to measure the direct inhibition of VEGFR-2 kinase activity.[6][11]

- Reagent Preparation: A reaction buffer, recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP are prepared. Test compounds are serially diluted.
- Assay Procedure: In a microplate, the kinase buffer, VEGFR-2 enzyme, and test compounds at various concentrations are added. The reaction is initiated by the addition of the substrate and ATP mixture.
- Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Detection: The reaction is stopped, and a detection reagent is added to quantify the amount of phosphorylated substrate. This can be done using various methods, such as

luminescence-based ADP detection (e.g., ADP-Glo™) or fluorescence/absorbance-based methods.[6][11]

- Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC<sub>50</sub> value is determined by fitting the data to a dose-response curve.

## Succinate Dehydrogenase (SDH) Inhibition Assay

This spectrophotometric assay measures the activity of SDH.[12][13]

- Sample Preparation: Mitochondria can be isolated from tissue or cell samples, or cell lysates can be used as the enzyme source.
- Reagents: A phosphate buffer, sodium succinate (substrate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or 2(4-iodophenyl)-3(4-nitrophenyl)-5-phenyltetrazolium chloride (INT) are required.[12][13]
- Assay Procedure: In a cuvette or microplate well, the buffer, test compound, and enzyme sample are mixed. The reaction is initiated by adding sodium succinate.
- Measurement: The reduction of the electron acceptor, which results in a color change, is monitored spectrophotometrically at a specific wavelength (e.g., 600 nm for DCPIP, 495 nm for the formazan product of INT) in kinetic mode.[12][13]
- Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The inhibitory effect of the test compounds is determined by comparing the reaction rates in the presence and absence of the inhibitor, and IC<sub>50</sub> values can be calculated.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Inferred SAR for N-phenylnicotinamide antifungal activity.



[Click to download full resolution via product page](#)

Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.

[Click to download full resolution via product page](#)

Caption: Mechanism of action for SDH inhibitor-based antifungals.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [prepchem.com](http://prepchem.com) [prepchem.com]
- 6. [benchchem.com](http://benchchem.com) [benchchem.com]
- 7. [bio-protocol.org](http://bio-protocol.org) [bio-protocol.org]
- 8. [content.abcam.com](http://content.abcam.com) [content.abcam.com]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinamide potentiates amphotericin B activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [dovepress.com](http://dovepress.com) [dovepress.com]
- 12. [hbmahesh.weebly.com](http://hbmahesh.weebly.com) [hbmahesh.weebly.com]
- 13. [sigmaaldrich.com](http://sigmaaldrich.com) [sigmaaldrich.com]
- To cite this document: BenchChem. [Structure-Activity Relationship of 2-Chloro-4-methylnicotinamide Derivatives: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173536#structure-activity-relationship-sar-studies-of-2-chloro-4-methylnicotinamide-derivatives>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)